4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. This compound features a benzamide group substituted with a 4-chloro group and a 1,3,4-thiadiazole ring, which is further substituted with a pentyl chain. Thiadiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Substitution Reaction: The pentyl group is introduced via a substitution reaction using an appropriate alkyl halide.
Formation of Benzamide: The final step involves the reaction of the thiadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, converting it to a more reduced form.
Substitution: The chloro group on the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound is studied for its potential to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Thiadiazole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The chloro group and the pentyl chain can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its longer pentyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity compared to shorter alkyl chain derivatives. Additionally, the presence of the chloro group can increase its reactivity in substitution reactions, allowing for further functionalization.
Properties
Molecular Formula |
C14H16ClN3OS |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-2-3-4-5-12-17-18-14(20-12)16-13(19)10-6-8-11(15)9-7-10/h6-9H,2-5H2,1H3,(H,16,18,19) |
InChI Key |
KQFYGDTZLJPLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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